

A Technical Guide to the Solubility of Carbazoled8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025



This in-depth technical guide provides a comprehensive overview of the solubility of Carbazoled8 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for applying this critical data.

Core Executive Summary

Carbazole-d8, the deuterated analog of carbazole, is a crucial compound in various research applications, including as an internal standard in analytical chemistry and in the study of reaction mechanisms and metabolic pathways. Understanding its solubility is paramount for accurate experimental design, formulation development, and ensuring the integrity of research outcomes. This guide consolidates the currently available solubility data for Carbazole-d8 and its non-deuterated counterpart, Carbazole, to provide a practical resource for laboratory use. While specific quantitative data for Carbazole-d8 is limited, the solubility of carbazole serves as a strong proxy, given that deuteration typically has a minimal effect on solubility.

Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. The following tables summarize the available solubility data for Carbazole-d8 and unlabeled Carbazole in a range of common organic solvents.



Table 1: Quantitative and Qualitative Solubility of Carbazole-d8

Solvent	Solubility	Temperature	Notes
Dimethyl Sulfoxide (DMSO)	~83.33 mg/mL (~475.5 mM)[1]	Not Specified	Quantitative data.
Acetone	Soluble[2]	Not Specified	Qualitative data.
Ethanol	Sparingly soluble[2]	Not Specified	Qualitative data.
Water	Practically insoluble, or insoluble[2]	Not Specified	Qualitative data.
10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	2.08 mg/mL (11.87 mM)[1]	Not Specified	This is a formulation for in vivo studies and not a pure organic solvent.[1]

Table 2: Qualitative Solubility of Unlabeled Carbazole (9H-Carbazole)



Solvent	Solubility	Temperature	Notes
Acetone	Soluble[3]	Not Specified	-
Benzene	Soluble (especially at high temperature)[3]	Not Specified	-
Chloroform	Soluble[3]	Not Specified	-
Pyridine	Soluble[3]	Not Specified	-
Toluene	Higher solubility[4]	Not Specified	Non-polar solvent.[4]
Methanol	More soluble[4]	Not Specified	Polar organic solvent. [4]
Ethanol	Slightly soluble[3]	Not Specified	-
Ether	Slightly soluble[3]	Not Specified	-
Glacial Acetic Acid	Soluble[3]	Not Specified	-
Carbon Disulfide	Soluble[3]	Not Specified	-
Furfural	Soluble[3]	Not Specified	-
N,N- Dimethylformamide (DMF)	High solubility[5][6]	Not Specified	The high solubility is attributed to intermolecular hydrogen bonding.[5]
Water	Insoluble[3]	Not Specified	-

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for Carbazole-d8 solubility were not found in the initial search, a standard and reliable method for determining the solubility of a crystalline solid like Carbazole-d8 in an organic solvent is the isothermal shake-flask method. The following is a generalized protocol based on established laboratory practices.



Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of Carbazole-d8 in a given organic solvent at a specific temperature.

Materials:

- Carbazole-d8 (solid)
- Selected organic solvent(s) of high purity
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with airtight caps (e.g., screw-cap glass vials)
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid Carbazole-d8 to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
 - Accurately pipette a known volume of the selected organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- · Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).



- Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

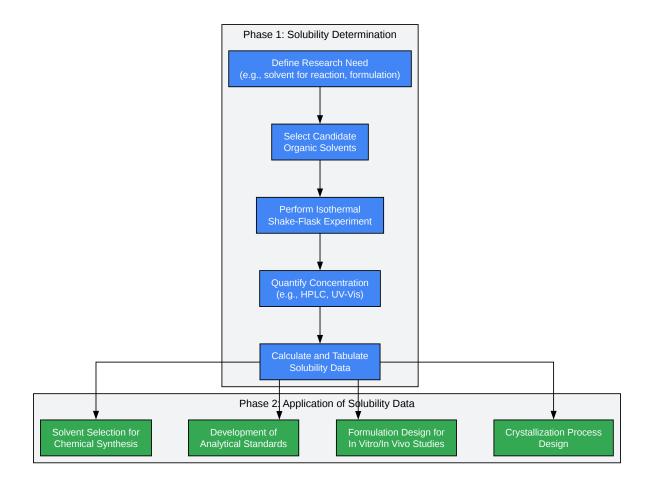
Analysis:

- Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Carbazole-d8.
- Prepare a calibration curve using standard solutions of Carbazole-d8 of known concentrations in the same solvent.
- Calculation of Solubility:
 - From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of Carbazole-d8 in the solvent at the specified temperature.
 - The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for determining and applying Carbazoled8 solubility data.





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Caption: Workflow for Carbazole-d8 Solubility Determination and Application.

This guide provides a foundational understanding of Carbazole-d8 solubility. It is important to note that for critical applications, experimental verification of solubility under the specific conditions of your experiment is highly recommended.



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- To cite this document: BenchChem. [A Technical Guide to the Solubility of Carbazole-d8 in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1428729#carbazole-d8-solubility-in-organic-solvents]

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